molecular formula C16H13N3O B2954857 (2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide CAS No. 358653-11-9

(2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide

Cat. No.: B2954857
CAS No.: 358653-11-9
M. Wt: 263.3
InChI Key: MYAWKDARVDMJHI-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide is a cyanoacrylamide derivative featuring a cinnamoyl backbone with a cyano group at the α-position and a 6-methylpyridin-2-yl substituent on the amide nitrogen. Its synthesis typically involves an N-acylation reaction between a substituted cinnamoyl chloride and 6-methylpyridin-2-amine under basic conditions, similar to methods described for structurally related compounds . The compound’s structure is confirmed via spectroscopic techniques (1H/13C NMR, LC/MS) and elemental analysis, with purity assessed by HPLC .

The (E)-stereochemistry of the α,β-unsaturated system is critical for maintaining planarity, which influences interactions with biological targets .

Properties

IUPAC Name

(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-12-6-5-9-15(18-12)19-16(20)14(11-17)10-13-7-3-2-4-8-13/h2-10H,1H3,(H,18,19,20)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAWKDARVDMJHI-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide typically involves the reaction of 6-methyl-2-aminopyridine with a suitable α,β-unsaturated nitrile. One common method includes the use of a base-catalyzed condensation reaction where the amine group of 6-methyl-2-aminopyridine reacts with the α,β-unsaturated nitrile under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the enamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

(2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of N-arylcinnamamides and cyanoacrylamides. Key analogues include:

Compound Name Substituents (Amide Nitrogen) Key Features Biological Activity Highlights
(2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide 3,5-bis(trifluoromethyl)phenyl High lipophilicity, strong electron-withdrawing groups MIC = 1.56 µM (S. aureus), IC50 = 2.0 µM (anti-inflammatory)
(2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide 4-bromo-2-chlorophenyl Halogenated substituents, moderate lipophilicity IC50 = 0.58 µM (antiplasmodial)
(2E)-2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide 4-hydroxyphenyl Polar hydroxyl group, reduced lipophilicity 86.1% corrosion inhibition (copper)
Target compound 6-methylpyridin-2-yl Pyridine ring with methyl group, moderate basicity Not explicitly reported; inferred SAR below

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs): CF₃ and NO₂ substituents enhance antimicrobial activity by increasing electrophilicity and stabilizing charge-transfer interactions . The cyano group in the target compound may act as a hydrogen-bond acceptor, enhancing target binding .
  • Substitution Position :

    • Meta and para positions on the aryl ring favor antimicrobial activity, while ortho substituents improve anti-inflammatory effects .
    • The 6-methylpyridin-2-yl group’s position may balance steric hindrance and electronic effects, optimizing bioavailability .
  • Lipophilicity :

    • logP values for pyridine-containing analogues (~2.5–3.5) are lower than those of halogenated derivatives (~4.0–5.0), suggesting better solubility .

Biological Activity

The compound (2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide (CAS No. 358653-11-9) is a member of the nitrile and enamide classes, characterized by its unique structural features, including a cyano group and an enamide linkage. This compound has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. Additionally, it may modulate cellular receptor activities, influencing signal transduction pathways and cellular functions.

Antimicrobial Properties

Research has indicated that this compound exhibits antibacterial and antifungal properties. Its efficacy against specific pathogens is under investigation, suggesting potential applications in treating infections.

Study 1: Anticonvulsant Efficacy

A study focusing on related cinnamamide derivatives reported that compounds like KM-568 exhibited significant anticonvulsant effects in multiple animal models, including the maximal electroshock test and the 6-Hz psychomotor seizure model. The ED50 values indicated moderate effectiveness across various tests, suggesting a potential pathway for further exploration of this compound as a lead compound for epilepsy treatment .

Study 2: Antimicrobial Activity

Another research effort highlighted the antibacterial properties of similar compounds within the same chemical class. The results indicated that these compounds could inhibit bacterial growth effectively, warranting further investigation into their mechanisms and potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntibacterialInhibitory effects against specific bacterial strains
AntifungalPotential activity against fungal pathogens
AnticonvulsantSignificant efficacy in seizure models

Table 2: Anticonvulsant Activity of Related Compounds

Compound Model Used ED50 (mg/kg)
S(+)-(KM-568)Maximal Electroshock Test44.46 (mice i.p.)
S(+)-(KM-568)6-Hz Psychomotor Seizure Model71.55 (mice i.p.)
S(+)-(KM-568)Frings Audiogenic Model13.21 (mice i.p.)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.